3-anilino-6,6-dimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
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Overview
Description
3-anilino-6,6-dimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a heterocyclic compound with a unique structure that includes an indazole core. Indazole derivatives are known for their wide range of biological activities, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of 3-anilino-6,6-dimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multicomponent reactions. One common method includes the reaction of cyclic enaminones and arylglyoxals, which rapidly assemble functionalized tetrahydroindol-4-ones . Industrial production methods may involve similar multicomponent reactions but optimized for large-scale synthesis.
Chemical Reactions Analysis
3-anilino-6,6-dimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the anilino group.
Bromination: Radical allyl bromination at position 7 using N-bromosuccinimide in the presence of azobisisobutyronitrile.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a scaffold for designing new molecules with potential biological activities.
Biology: Studied for its interactions with various biological targets.
Industry: Utilized in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-anilino-6,6-dimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets. For instance, as a potential SARS-CoV-2 main protease inhibitor, it binds to the active site of the protease, inhibiting its activity and thus preventing viral replication .
Comparison with Similar Compounds
Similar compounds include other indazole derivatives such as:
- 1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
- 3-phenyl-5,6,7,7a-tetrahydro-2-benzofuran-1(4H)-one
- 3-ethyl-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one
Compared to these compounds, 3-anilino-6,6-dimethyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C21H21N3O |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-anilino-6,6-dimethyl-1-phenyl-5,7-dihydroindazol-4-one |
InChI |
InChI=1S/C21H21N3O/c1-21(2)13-17-19(18(25)14-21)20(22-15-9-5-3-6-10-15)23-24(17)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3,(H,22,23) |
InChI Key |
HMNODXCWKHQDQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2C3=CC=CC=C3)NC4=CC=CC=C4)C |
Origin of Product |
United States |
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